4-Ethoxy-2-oxo-2H-chromene-3-carbaldehyde
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Overview
Description
4-Ethoxy-2-oxo-2H-chromene-3-carbaldehyde is a chemical compound belonging to the class of chromenes, which are known for their diverse biological activities and applications in various fields. This compound is characterized by its chromene backbone with an ethoxy group at the 4-position, an oxo group at the 2-position, and a carbaldehyde group at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethoxy-2-oxo-2H-chromene-3-carbaldehyde can be achieved through several methods. One efficient method involves a one-pot three-component reaction. This reaction typically includes 4-oxo-4H-chromene-3-carbaldehydes, malononitrile or cyanoacetates, and aromatic amines under catalyst-free conditions in an environmentally friendly medium such as ethanol-water (3:1 v/v) . Another method involves the formylation of substituted coumarins using the Vilsmeier-Haack reagent (TCT-DMF) in dichloromethane under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of green chemistry principles, such as catalyst-free conditions and environmentally friendly solvents, is often emphasized to minimize waste and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions: 4-Ethoxy-2-oxo-2H-chromene-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products:
Oxidation: 4-Ethoxy-2-oxo-2H-chromene-3-carboxylic acid.
Reduction: 4-Ethoxy-2-oxo-2H-chromene-3-methanol.
Substitution: Products vary based on the nucleophile used.
Scientific Research Applications
4-Ethoxy-2-oxo-2H-chromene-3-carbaldehyde has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including heterocyclic compounds.
Medicine: Explored for its potential therapeutic applications due to its biological activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Ethoxy-2-oxo-2H-chromene-3-carbaldehyde involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell walls or inhibit essential enzymes. Its anticancer activity could be related to its ability to induce apoptosis (programmed cell death) in cancer cells or inhibit cell proliferation .
Comparison with Similar Compounds
- 4-Hydroxy-2-oxo-2H-chromene-3-carbaldehyde
- 4-Chloro-2-oxo-2H-chromene-3-carbaldehyde
- 4-Morpholino-2-oxo-2H-chromene-3-carbaldehyde
Comparison: 4-Ethoxy-2-oxo-2H-chromene-3-carbaldehyde is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. For example, the ethoxy group may enhance its solubility in organic solvents compared to its hydroxy or chloro counterparts .
Properties
IUPAC Name |
4-ethoxy-2-oxochromene-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O4/c1-2-15-11-8-5-3-4-6-10(8)16-12(14)9(11)7-13/h3-7H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHRPMZMGBHUXJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=O)OC2=CC=CC=C21)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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